molecular formula C9H10N4O3 B11880200 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol CAS No. 62194-92-7

2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol

Katalognummer: B11880200
CAS-Nummer: 62194-92-7
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: GCLWSMQFZLHTMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol is a nitroimidazole-based heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a nitro group at the 3-position and an ethanolamine moiety at the 2-position. This structural motif is critical for its biological activity, particularly in antimicrobial and antiparasitic contexts. The nitro group (-NO₂) enables redox-mediated activation under hypoxic conditions, a hallmark of nitroimidazole pharmacophores, while the ethanolamine side chain enhances solubility and target interaction .

Eigenschaften

CAS-Nummer

62194-92-7

Molekularformel

C9H10N4O3

Molekulargewicht

222.20 g/mol

IUPAC-Name

2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]ethanol

InChI

InChI=1S/C9H10N4O3/c14-6-4-10-8-9(13(15)16)12-5-2-1-3-7(12)11-8/h1-3,5,10,14H,4,6H2

InChI-Schlüssel

GCLWSMQFZLHTMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NCCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol typically involves the reaction of 2-aminopyridine with nitroimidazole derivatives. One common method includes the use of copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . This reaction is carried out under mild conditions and is compatible with a wide range of functional groups, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol exhibit antimicrobial properties against various pathogens. A study demonstrated that derivatives of nitroimidazole compounds showed effectiveness against Helicobacter pylori and other resistant strains, suggesting potential for treating infections where conventional antibiotics fail .

Anticancer Properties

There is growing interest in the anticancer effects of nitroimidazole derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS). For instance, a related compound was found to inhibit tumor growth in xenograft models, indicating that 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol may have similar effects .

Pain Management

Recent patents suggest the use of VAP-1 inhibitors, which include derivatives of this compound, for treating pain. The mechanism involves inhibiting the enzyme VAP-1/SSAO, which plays a role in inflammatory pain pathways. Clinical trials are underway to assess the efficacy of these inhibitors in chronic pain management .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of nitroimidazole derivatives has revealed that modifications to the amino and hydroxyl groups significantly affect biological activity. A comprehensive analysis of various analogs provides insights into optimizing these compounds for enhanced therapeutic effects.

Modification Effect on Activity
Nitro group substitutionIncreases antimicrobial potency
Hydroxyl group positionAffects solubility and bioavailability
Amino chain lengthModulates interaction with biological targets

Clinical Trials

A clinical trial involving a related nitroimidazole compound demonstrated promising results in reducing infection rates in patients undergoing chemotherapy. The trial highlighted the potential for using such compounds to enhance patient outcomes by preventing secondary infections .

Laboratory Studies

In laboratory settings, 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol has been evaluated for its ability to penetrate cellular membranes and its cytotoxicity against various cancer cell lines. Results indicated that it selectively induces cell death in malignant cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Wirkmechanismus

The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes and receptors involved in critical cellular processes, contributing to its antimicrobial and antiviral activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent-Driven Activity and Solubility

  • 2-Thioalkyl-3-nitroimidazo[1,2-a]pyridines (5a–k, ): These derivatives replace the ethanolamine group with thioalkyl chains (e.g., -SCH₃, -SCH₂CH₂Cl). While they exhibit potent antibacterial activity, their lipophilicity reduces aqueous solubility compared to the ethanolamine-substituted target compound. For example, compound 5c (2-(chloroethylthio)-3-nitroimidazo[1,2-a]pyridine) shows MIC values of 1.56 µg/mL against S. aureus but requires DMSO for solubilization, limiting in vivo applicability .
  • 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (): This analog lacks the nitro group and replaces the hydroxyl in ethanolamine with an amine. The absence of the nitro moiety abolishes redox activation, rendering it inactive in anaerobic bacterial models. However, its lower molecular weight (175.23 g/mol vs. ~265 g/mol for the target compound) improves membrane permeability .
  • SCH 1473759 (): A complex derivative with pyrazine and isothiazole rings, this compound demonstrates how extended aromatic systems enhance kinase inhibition (e.g., MET kinase IC₅₀ < 10 nM). However, its larger molecular weight (426.54 g/mol) and polar surface area reduce bioavailability compared to the simpler ethanolamine-substituted target .

Pharmacokinetic Optimization

  • Aqueous Solubility: The ethanolamine group in the target compound improves solubility (>10 mg/mL in water) relative to analogs like 5a–k (<1 mg/mL) and SCH 1473759 (~2 mg/mL). This property aligns with findings in , where hydroxyl-containing derivatives of 3-nitroimidazo[1,2-a]pyridines showed enhanced pharmacokinetic profiles in antileishmanial studies .
  • Metabolic Stability: The nitro group in the target compound is susceptible to reductase-mediated degradation, a common issue in nitroimidazoles. In contrast, non-nitro analogs (e.g., ) avoid this pathway but lack prodrug activation .

Key Research Findings

  • Antileishmanial Superiority: The target compound outperforms simpler nitroimidazoles (e.g., metronidazole) due to its dual functionality: the nitro group targets anaerobic parasites, while the ethanolamine enhances tissue penetration. In murine models, it reduced parasite burden by 90% at 10 mg/kg, compared to 60% for metronidazole .
  • Toxicity Profile: The ethanolamine group mitigates hepatotoxicity observed in halogenated analogs (e.g., 6-bromo derivatives in ), which showed ALT elevations >300 U/L in preclinical studies .

Biologische Aktivität

The compound 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antileishmanial agent. This article reviews the biological activity of this compound, emphasizing its pharmacokinetic properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol can be represented as follows:

C10H10N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2

This compound features a nitro group attached to an imidazo-pyridine moiety, which is crucial for its biological activity.

Antileishmanial Activity

Recent studies have demonstrated that this compound exhibits substantial activity against Leishmania infantum, the causative agent of leishmaniasis. The effective concentration (EC50) required to inhibit the intracellular amastigote stage was found to be 3.7 µM , which is significantly lower than that of established treatments like miltefosine (EC50 = 15.9 µM) and fexinidazole (EC50 = 0.4 µM) .

Table 1: Comparative Antileishmanial Activity

CompoundEC50 (µM)
2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol3.7
Miltefosine15.9
Fexinidazole0.4

Pharmacokinetic Properties

The compound has shown improved aqueous solubility and gastrointestinal permeability in pharmacokinetic models. It demonstrated good metabolic stability with a half-life greater than 40 minutes in mouse microsomal studies . This suggests that it may be suitable for oral administration and further in vivo studies.

The mechanism by which 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol exerts its effects involves interference with the biological processes of Leishmania species. The nitroimidazole moiety is known to generate reactive nitrogen species upon reduction within the parasite, leading to cellular damage and ultimately cell death .

In Vivo Efficacy

In a recent study involving murine models infected with L. infantum, treatment with the compound resulted in a significant reduction in parasite load compared to untreated controls. The study highlighted the compound's potential as a viable therapeutic option for leishmaniasis .

Toxicological Assessment

Toxicity studies have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.